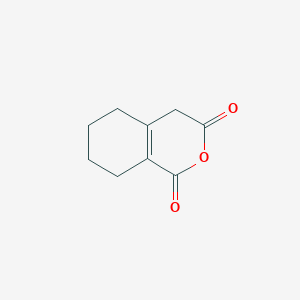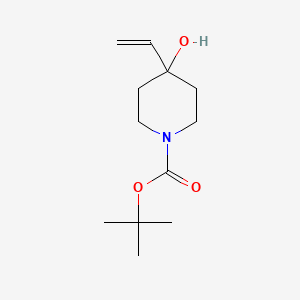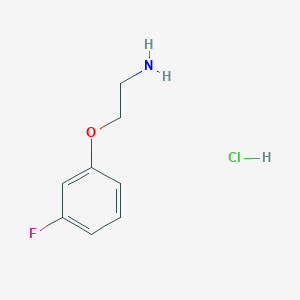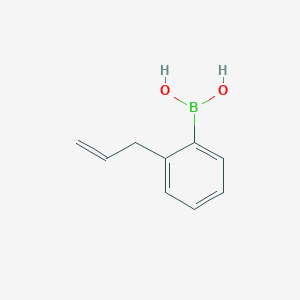
5-Aminopentan-2-one
Übersicht
Beschreibung
5-Aminopentan-2-one, also known as 5-Amino-2-pentanone, is a chemical compound with the molecular formula C5H11NO . It has a molecular weight of 101.147 Da . It is often used in laboratory settings .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H11NO.C2HF3O2/c1-5(7)3-2-4-6;3-2(4,5)1(6)7/h2-4,6H2,1H3; (H,6,7) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
- Acylation of 2-Aminopentane-1,5-diol Derivatives: Organocatalysis enables highly selective acylation of 2-aminopentane-1,5-diol derivatives, allowing an acyl group to be introduced onto a sterically hindered secondary hydroxy group. This process is crucial in molecular recognition and catalyst events (Yoshida, Shigeta, Furuta, & Kawabata, 2012).
Medical Chemistry and Drug Development
- Inhibitors of Nitric Oxide Synthases (NOS): S-2-amino-5-azolylpentanoic acids, derivatives related to L-ornithine, serve as potent inhibitors of nitric oxide synthases, with significant implications for medical research and pharmacology (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).
Biochemistry and Enzymology
- Role in Serine Protease Interaction: 1,5 bis-dibenzyl-aminopentane, which may interact with serine proteases, is essential for understanding the activation and interaction of these enzymes with serpines (Verevka, Shulezhko, & Kolodzeĭskaia, 1991).
Biomass Conversion and Green Chemistry
- Synthesis of 5-Amino-1-Pentanol from Biomass: A highly efficient process has been developed for synthesizing 5-amino-1-pentanol from biomass-derived dihydropyran, highlighting the role of 5-Aminopentan-2-one in sustainable chemistry and renewable resource utilization (Li, Tian, Liu, Tang, Xia, Chen, & Huang, 2020).
Neurochemistry and Pharmacology
- GABA Analogue Synthesis: The synthesis of unsaturated derivatives of 5-Aminopentanoic Acid, for structure-activity studies on GABA receptors, is pivotal in understanding neurotransmitter interactions and potential pharmaceutical applications (Allan, Dickenson, Johnston, Kazlauskas, & Tran, 1985).
Biocatalytic Processes
- Chiral Amino Alcohols Synthesis: A study focused on the biocatalytic synthesis of chiral amino alcohols, like (2S,3S)-2-aminopentane-1,3-diol, demonstrates the integration of this compound in advanced biochemical synthesis and its importance in producing value-added biochemicals (Smith, Chen, Hibbert, Kaulmann, Smithies, Galman, Baganz, Dalby, Hailes, Lye, Ward, Woodley, & Micheletti, 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-aminopentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(7)3-2-4-6/h2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHKLCWOLNQWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5Z)-3-ethyl-5-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3263330.png)
-](/img/structure/B3263331.png)


![7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3263346.png)




